molecular formula C24H24FN5O B14963042 7-[2-(1-cyclohexenyl)ethyl]-2-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

7-[2-(1-cyclohexenyl)ethyl]-2-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Cat. No.: B14963042
M. Wt: 417.5 g/mol
InChI Key: RWGHOIBDLYHNIL-UHFFFAOYSA-N
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Description

7-[2-(1-cyclohexenyl)ethyl]-2-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a complex organic compound that belongs to the class of pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazinones. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(1-cyclohexenyl)ethyl]-2-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves multiple steps, starting from readily available starting materials

    Formation of the Pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The cyclohexenyl, ethyl, and fluorophenyl groups are introduced through various substitution reactions, often involving organometallic reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

7-[2-(1-cyclohexenyl)ethyl]-2-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Organometallic reagents, halogenating agents, and various catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-[2-(1-cyclohexenyl)ethyl]-2-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Pharmaceutical Development: The compound is investigated for its pharmacokinetic and pharmacodynamic properties to develop new drugs.

    Industrial Applications: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[2-(1-cyclohexenyl)ethyl]-2-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are studied for their biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds also have a similar core structure and are investigated for their potential as therapeutic agents.

Uniqueness

7-[2-(1-cyclohexenyl)ethyl]-2-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is unique due to its specific substituents, which may confer distinct biological activities and pharmacological properties compared to other similar compounds.

Properties

Molecular Formula

C24H24FN5O

Molecular Weight

417.5 g/mol

IUPAC Name

11-[2-(cyclohexen-1-yl)ethyl]-4-ethyl-5-(4-fluorophenyl)-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C24H24FN5O/c1-2-19-21(17-8-10-18(25)11-9-17)23-27-26-22-20(30(23)28-19)13-15-29(24(22)31)14-12-16-6-4-3-5-7-16/h6,8-11,13,15H,2-5,7,12,14H2,1H3

InChI Key

RWGHOIBDLYHNIL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C3=C(C(=O)N(C=C3)CCC4=CCCCC4)N=NC2=C1C5=CC=C(C=C5)F

Origin of Product

United States

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